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Compound of Interest

Compound Name: 1,9-Caryolanediol 9-acetate

Cat. No.: B12436104

An in-depth technical guide on the spectroscopic data for 1,9-Caryolanediol 9-acetate is
currently unavailable due to the limited publicly accessible research on this specific compound.
While the existence of this natural product is confirmed through its Chemical Abstracts Service
(CAS) number 155488-34-9 and molecular formula C17H2803, detailed experimental data
remains largely unpublished in readily available scientific literature.[1][2][3]

A certificate of analysis from a commercial supplier indicates that the nuclear magnetic
resonance (NMR) data is "consistent with structure,” but the actual spectral data is not
provided.[4] This suggests that the data exists but has not been disseminated in public
research databases or publications.

This guide will, therefore, outline the general methodologies and expected spectroscopic
characteristics for a compound of this nature, based on the known structure of 1,9-
Caryolanediol 9-acetate. It will also provide a logical workflow for the characterization of such
a molecule.

General Spectroscopic Characteristics

Based on the chemical structure of 1,9-Caryolanediol 9-acetate, a bicyclic sesquiterpenoid,
the following spectroscopic data would be anticipated:

Nuclear Magnetic Resonance (NMR) Spectroscopy
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1H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl
groups, methylene protons, and methine protons of the caryolane skeleton. Key signals would
include:

Singlets for the methyl groups.

A singlet for the acetate methyl group.

Multiplets for the methylene and methine protons, with their chemical shifts and coupling
constants being indicative of their stereochemical relationships.

A downfield signal for the proton attached to the carbon bearing the acetate group.

13C NMR: The carbon NMR spectrum would display 17 distinct signals, corresponding to each
carbon atom in the molecule. Expected signals include:

Signals for the methyl carbons.
 Signals for the methylene carbons.
» Signals for the methine carbons.

e Quaternary carbon signals, including the one bearing the hydroxyl group and the gem-
dimethyl group.

» A signal for the carbonyl carbon of the acetate group at a downfield chemical shift.

o Asignal for the carbon attached to the acetate oxygen.

Mass Spectrometry (MS)

The mass spectrum would provide information on the molecular weight and fragmentation
pattern of the molecule.

e Molecular lon (M*): A peak corresponding to the molecular weight of C17H2803 (280.4 g/mol )
would be expected.
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e Fragmentation Pattern.: Common fragmentation pathways would likely involve the loss of
water (H20) from the hydroxyl group, the loss of acetic acid (CHsCOOH) from the acetate
group, and cleavage of the bicyclic ring system.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present
in the molecule:

A broad absorption band in the region of 3200-3600 cm~! corresponding to the O-H
stretching vibration of the hydroxyl group.

A strong absorption band around 1735 cm~! due to the C=0 stretching vibration of the ester
(acetate) group.

C-0O stretching bands in the region of 1000-1300 cm~1.

C-H stretching and bending vibrations for the aliphatic parts of the molecule.

Hypothetical Experimental Protocols

The following are generalized experimental protocols that would typically be employed for the
isolation and spectroscopic analysis of a natural product like 1,9-Caryolanediol 9-acetate.

Isolation of 1,9-Caryolanediol 9-acetate

A general workflow for the isolation of a sesquiterpenoid from a plant source is depicted below.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b12436104?utm_src=pdf-body
https://www.benchchem.com/product/b12436104?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12436104?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Plant Material (e.g., leaves, stem)

.

Extraction with Organic Solvent
(e.g., methanol, ethanol)

Giltration and Concentratior)

Crude Extract

Solvent-Solvent Partitioning
(e.g., hexane, ethyl acetate)

Column Chromatography
(Silica Gel)

.

Collection of Fractions

TLC Analysis

Isolation of Pure Compound

Click to download full resolution via product page

Caption: General workflow for the isolation of natural products.
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Methodology:

Extraction: The dried and powdered plant material would be extracted with a suitable organic
solvent (e.g., methanol or ethanol) at room temperature.

Concentration: The solvent would be removed under reduced pressure to obtain a crude
extract.

Fractionation: The crude extract would be subjected to solvent-solvent partitioning with
immiscible solvents of increasing polarity (e.g., hexane, ethyl acetate, and water) to separate
compounds based on their polarity.

Chromatography: The fraction containing the target compound (likely the ethyl acetate
fraction) would be subjected to column chromatography on silica gel, eluting with a gradient
of solvents (e.g., hexane and ethyl acetate).

Isolation: Fractions would be collected and monitored by thin-layer chromatography (TLC).
Fractions containing the pure compound would be combined and the solvent evaporated to
yield 1,9-Caryolanediol 9-acetate.

Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of an
isolated compound.

Isolated Pure Compound

( NMR Spectroscopy Mass Spectrometry ‘ . Infrared Spectroscopy
(

1H, 13C, DEPT, COSY, HSQC, HMBC) (EI-MS, ESI-MS) (FTIR)

Structure Elucidation
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Caption: Workflow for spectroscopic analysis and structure elucidation.

Methodology:

 NMR Spectroscopy: The purified compound would be dissolved in a suitable deuterated
solvent (e.g., CDCIs) and analyzed by *H NMR, 3C NMR, and various 2D NMR techniques
(COSY, HSQC, HMBC) to establish the connectivity of protons and carbons.

e Mass Spectrometry: The compound would be analyzed by a mass spectrometer to

determine its molecular weight and fragmentation pattern.

« Infrared Spectroscopy: An IR spectrum would be recorded to identify the functional groups

present in the molecule.

o Structure Elucidation: The data from all spectroscopic techniques would be combined to

confirm the structure of 1,9-Caryolanediol 9-acetate.

Data Presentation

While the specific, experimentally determined data is not available in the public domain, a

template for its presentation is provided below.

Table 1: Hypothetical *H NMR Data for 1,9-Caryolanediol 9-acetate (in CDCIs)

Position o (ppm) Multiplicity J (Hz)

H-? e.g., 4.85 e.g., dd e.g., 10.5,5.2
OAc e.g., 2.05 eg.,s

CHs-? e.g., 1.02 egd.,s

CHs-? e.g., 0.98 eg. s

Table 2: Hypothetical 13C NMR Data for 1,9-Caryolanediol 9-acetate (in CDCls)
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Position o (ppm)
C-1 e.g., 75.3
C-9 e.g., 80.1
C=0 e.g.,, 170.5
OAc-CHs eg., 214
CHs-? e.g., 29.8
CHs-? e.g., 15.6

Table 3: Hypothetical Mass Spectrometry Data for 1,9-Caryolanediol 9-acetate

m/z Relative Intensity (%) Assignment
280 e.g., 5 [M]*+

262 e.g., 15 [M - H20]*

220 e.g., 40 [M - CHsCOOH]*

Table 4: Hypothetical Infrared (IR) Data for 1,9-Caryolanediol 9-acetate

Wavenumber (cm~?) Assighment

~3400 (broad) O-H stretch

~2950 C-H stretch (aliphatic)
~1735 C=0 stretch (ester)
~1240 C-O stretch (ester)

Signaling Pathways and Biological Activity
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Currently, there is no information available in the scientific literature regarding the biological
activity or any associated signaling pathways of 1,9-Caryolanediol 9-acetate. Research in this
area would be necessary to determine its potential applications in drug development.

In conclusion, while 1,9-Caryolanediol 9-acetate is a known chemical entity, a comprehensive
public repository of its spectroscopic data is lacking. The information and templates provided in
this guide are based on the expected chemical properties of its structure and serve as a
framework for the future publication of its detailed characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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